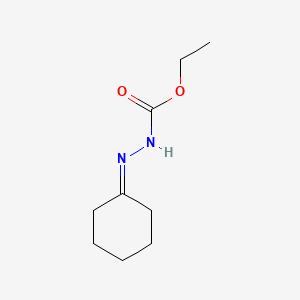
Ethyl 2-cyclohexylidenehydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyclohexylidenehydrazinecarboxylate is an organic compound with the molecular formula C10H16N2O2. It is a derivative of hydrazinecarboxylate and features a cyclohexylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyclohexylidenehydrazinecarboxylate can be synthesized through the reaction of ethyl hydrazinecarboxylate with cyclohexanone. The reaction typically involves the use of a catalyst and is carried out under reflux conditions. The process can be summarized as follows:
Reactants: Ethyl hydrazinecarboxylate and cyclohexanone.
Catalyst: Acidic or basic catalyst, depending on the desired reaction pathway.
Conditions: Reflux in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyclohexylidenehydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of cyclohexylidene oxides.
Reduction: Formation of ethyl hydrazinecarboxylate derivatives.
Substitution: Formation of substituted hydrazinecarboxylates.
Aplicaciones Científicas De Investigación
Ethyl 2-cyclohexylidenehydrazinecarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyclohexylidenehydrazinecarboxylate involves its interaction with molecular targets through its hydrazine and cyclohexylidene groups. These interactions can lead to the formation of stable complexes or reactive intermediates, which can then participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Ethyl 2-cyclohexylidenehydrazinecarboxylate can be compared with other hydrazinecarboxylate derivatives:
Ethyl 2-arylhydrazinecarboxylates: These compounds have aryl groups instead of cyclohexylidene, leading to different reactivity and applications.
Ethyl 2-oxocyclopentanecarboxylate:
Ethyl cyclohexylideneacetate: Similar in structure but lacks the hydrazine group, leading to different chemical properties and applications.
This compound stands out due to its unique combination of hydrazine and cyclohexylidene groups, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
6971-92-2 |
|---|---|
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
ethyl N-(cyclohexylideneamino)carbamate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-10-8-6-4-3-5-7-8/h2-7H2,1H3,(H,11,12) |
Clave InChI |
MPRXMZOKYLMOLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NN=C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


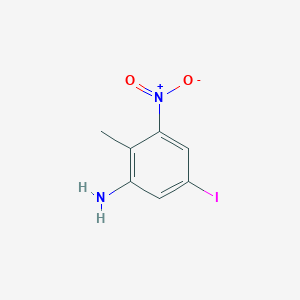
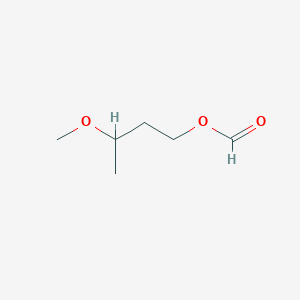

![n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B13995392.png)
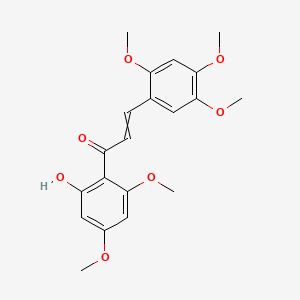
![4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13995402.png)
![4,6-Dinitrobenzo[c]isoxazole](/img/structure/B13995404.png)

![7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13995414.png)
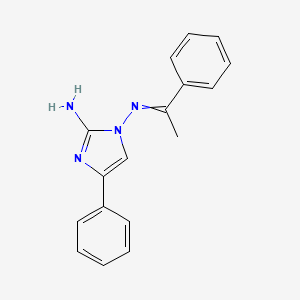
![N,N-bis(2-chloroethyl)-3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanamide](/img/structure/B13995427.png)
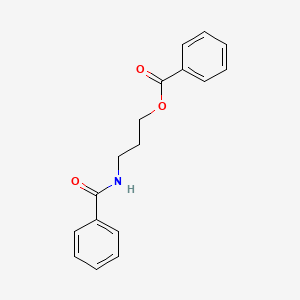
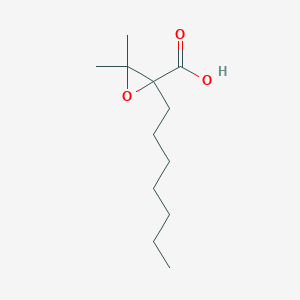
![N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine](/img/structure/B13995440.png)
